molecular formula C9H11F2N3O3 B14360440 Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate CAS No. 90854-77-6

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate

Cat. No.: B14360440
CAS No.: 90854-77-6
M. Wt: 247.20 g/mol
InChI Key: KUZXPEDWOZVHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse chemical properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate typically involves the reaction of 4-(difluoromethoxy)-6-methylpyrimidine-2-amine with ethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the difluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrimidines.

Scientific Research Applications

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Ethyl carbamate: Another carbamate compound with different structural features.

    Methyl carbamate: Similar in structure but with a methyl group instead of an ethyl group.

    Phenyl carbamate: Contains a phenyl group, leading to different chemical properties.

Uniqueness

Ethyl (4-(difluoromethoxy)-6-methylpyrimidin-2-yl)carbamate is unique due to the presence of the difluoromethoxy group and the pyrimidine ring. These structural features confer specific chemical and biological properties that distinguish it from other carbamate compounds .

Properties

CAS No.

90854-77-6

Molecular Formula

C9H11F2N3O3

Molecular Weight

247.20 g/mol

IUPAC Name

ethyl N-[4-(difluoromethoxy)-6-methylpyrimidin-2-yl]carbamate

InChI

InChI=1S/C9H11F2N3O3/c1-3-16-9(15)14-8-12-5(2)4-6(13-8)17-7(10)11/h4,7H,3H2,1-2H3,(H,12,13,14,15)

InChI Key

KUZXPEDWOZVHTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=CC(=N1)OC(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.